molecular formula C7H4FNO2 B084565 5-Fluorobenzo[d]oxazol-2(3H)-one CAS No. 13451-79-1

5-Fluorobenzo[d]oxazol-2(3H)-one

Cat. No. B084565
CAS RN: 13451-79-1
M. Wt: 153.11 g/mol
InChI Key: KXMRAGBOYTUYGL-UHFFFAOYSA-N
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Patent
US07205408B2

Procedure details

Carbonyl diimidazole (7.6 g) was added to a solution of 2-amino-4-fluorophenol (5 g, 39 mmol) in dichloromethane (0.100 ml). After 14 hours the solution was washed with 5M aqueous HCl, water, and dried over magnesium sulfate. The solution was filtered through a plug of silica and evaporated affording a white solid (4.0 g, 66%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1](C1NC=CN=1)(C1NC=CN=1)=[O:2].[NH2:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[OH:21]>ClCCl>[F:20][C:18]1[CH:17]=[CH:16][C:15]2[O:21][C:1](=[O:2])[NH:13][C:14]=2[CH:19]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)O
Name
Quantity
0.1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 14 hours the solution was washed with 5M aqueous HCl, water
Duration
14 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a plug of silica
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.